molecular formula C8H6F2N4 B6189143 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1858234-16-8

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B6189143
CAS No.: 1858234-16-8
M. Wt: 196.2
InChI Key:
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Description

1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, making it a valuable molecule in various scientific and industrial applications.

Safety and Hazards

The safety data sheet for a similar compound, “1-(3,5-DIFLUOROPHENYL)ETHANOL”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,5-difluoroacetophenone , have been used to synthesize various molecules with potential biological activity

Mode of Action

It’s worth noting that similar compounds have been synthesized via claisen-schmidt condensation under basic conditions . The interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various molecules, suggesting that they may interact with multiple biochemical pathways

Result of Action

Similar compounds have shown potential cytotoxic activity , suggesting that this compound may also have significant biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoroaniline and 1,2,4-triazole.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may also be employed for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed:

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antifungal and anticancer agent.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine
  • 1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine
  • 1-(2,3-Difluorophenyl)-1H-1,2,4-triazol-3-amine

Comparison: 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine involves the reaction of 3,5-difluoroaniline with sodium azide followed by reduction of the resulting azide with triphenylphosphine to yield the desired product.", "Starting Materials": [ "3,5-difluoroaniline", "sodium azide", "triphenylphosphine" ], "Reaction": [ "Step 1: Dissolve 3,5-difluoroaniline in anhydrous DMF.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add triphenylphosphine to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Filter the reaction mixture to remove any insoluble material.", "Step 5: Concentrate the filtrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system." ] }

CAS No.

1858234-16-8

Molecular Formula

C8H6F2N4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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